molecular formula C7H11NO4 B569380 Ethyl 2-oxomorpholine-4-carboxylate CAS No. 120800-78-4

Ethyl 2-oxomorpholine-4-carboxylate

Cat. No.: B569380
CAS No.: 120800-78-4
M. Wt: 173.168
InChI Key: XAVDNZGQJCYHOI-UHFFFAOYSA-N
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Description

Ethyl 2-oxomorpholine-4-carboxylate is a synthetically versatile morpholinone derivative intended for research and development purposes. As a key synthetic intermediate, its core value lies in its functionalized structure, which combines a carboxylate ester with a cyclic amide (lactam) within a morpholine scaffold. This makes it a valuable building block in medicinal chemistry for the construction of more complex molecules, particularly in the synthesis of potential pharmacologically active compounds. Researchers can utilize this compound in various transformations, including hydrolysis, amidation, and nucleophilic substitution, to create a diverse array of functionalized morpholinones. Its structure is analogous to other alkyl oxomorpholine-carboxylates, which are employed in the development of new chemical entities. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety data should be consulted prior to handling.

Properties

CAS No.

120800-78-4

Molecular Formula

C7H11NO4

Molecular Weight

173.168

IUPAC Name

ethyl 2-oxomorpholine-4-carboxylate

InChI

InChI=1S/C7H11NO4/c1-2-11-7(10)8-3-4-12-6(9)5-8/h2-5H2,1H3

InChI Key

XAVDNZGQJCYHOI-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCOC(=O)C1

Synonyms

4-Morpholinecarboxylic acid, 2-oxo-, ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-oxomorpholine-4-carboxylate shares structural and functional similarities with several compounds, as highlighted below. Key differences lie in ring systems, substituents, and applications.

2.1 Structural and Functional Comparisons

The table below summarizes critical parameters for this compound and its analogs:

Compound Name CAS Number Molecular Formula Structural Features Similarity Score Key Properties/Applications
This compound 120800-78-4 C₇H₁₁NO₄ Morpholine ring, ester, ketone - Intermediate in organic synthesis
Ethyl 2-(2-oxo-1,3-oxazolidin-3-yl)acetate 75125-24-5 C₇H₁₁NO₄ Oxazolidinone ring, ester, ketone 0.91 Chiral auxiliary in asymmetric synthesis
(S)-3,4-Dimethyloxazolidine-2,5-dione 58311-53-8 C₅H₇NO₃ Oxazolidinedione, methyl groups 0.86 Peptide coupling reagent
Ethyl 2-((ethoxycarbonyl)amino)acetate 999-30-4 C₇H₁₃NO₄ Urethane group, ester 0.84 Precursor for ureido derivatives
tert-Butyl 2-oxomorpholine-4-carboxylate 1140502-97-1 C₁₀H₁₇NO₄ tert-butyl ester, morpholine ring, ketone - Enhanced steric bulk for metabolic stability
Ethyl 2-methyl-4-oxooxane-2-carboxylate 1228386-26-2 C₉H₁₄O₄ Oxane (tetrahydropyran) ring, methyl, ketone - Altered solubility due to non-nitrogenous ring
2.2 Key Analysis
  • This difference impacts reactivity and biological interactions . The oxazolidinedione in (S)-3,4-Dimethyloxazolidine-2,5-dione is rigid and planar, favoring its use in peptide synthesis .
  • Ester Groups :

    • Ethyl esters (e.g., this compound) are more hydrolytically labile than tert-butyl esters (e.g., tert-Butyl 2-oxomorpholine-4-carboxylate), which resist enzymatic cleavage, making the latter preferable in prodrug design .
  • Functional Groups: The urethane group in Ethyl 2-((ethoxycarbonyl)amino)acetate introduces carbamate functionality, enabling diverse derivatization pathways .
  • Commercial Viability :

    • Pricing data (e.g., tert-Butyl 2-oxomorpholine-4-carboxylate at $138/5g vs. This compound’s unlisted price) suggests cost variations based on steric complexity and demand .

Research Implications

  • Synthetic Utility: this compound’s morpholine core is advantageous in designing kinase inhibitors and antimicrobial agents, whereas oxazolidinone derivatives are prioritized in antibiotic development (e.g., linezolid analogs) .
  • Stability Considerations : The tert-butyl analog’s resistance to hydrolysis highlights its utility in long-acting formulations, contrasting with the ethyl ester’s transient bioactive release .

Preparation Methods

Reaction Mechanism and Conditions

The substrate, ethyl 2-hydroxy-4-((tert-butoxycarbonyl)amino)butanoate, undergoes deprotection of the Boc group in the presence of trifluoromethanesulfonic acid (TfOH) in anhydrous dichloromethane at 0°C. Subsequent heating to 20°C facilitates cyclization via nucleophilic attack of the free amine on the ester carbonyl, yielding the morpholinone ring. The ethyl ester remains intact due to its stability under mild acidic conditions.

Optimization Insights

  • Catalyst Loading : Reducing TfOH to 0.2 equivalents minimizes side reactions (e.g., ester hydrolysis) while achieving >85% cyclization efficiency.

  • Solvent Choice : Dichloromethane outperforms polar aprotic solvents like DMF by suppressing racemization.

Ring-Closing Metathesis (RCM) of Diallyl Ether Precursors

Grubbs’ second-generation catalyst enables the synthesis of ethyl 2-oxomorpholine-4-carboxylate via RCM, a method prized for its atom economy and stereochemical control.

Synthetic Pathway

  • Diallylation : Ethyl 4-amino-2-oxobutanoate is treated with allyl bromide in the presence of K₂CO₃ to form the diallyl ether intermediate.

  • Metathesis : The intermediate undergoes RCM with Grubbs’ catalyst (5 mol%) in refluxing dichloromethane, forming the six-membered morpholinone ring.

Key Data

ParameterValue
Catalyst Loading5 mol%
Temperature60°C
Yield78%
Reaction Time24 hours

This method avoids acidic conditions, making it suitable for acid-sensitive substrates. However, catalyst cost and prolonged reaction times limit scalability.

Sequential Alkylation of Morpholinone Intermediates

Industrial protocols often employ sequential alkylation to introduce the ethyl ester group post-ring formation.

Stepwise Procedure

  • Morpholinone Synthesis : tert-Butyl 2-oxomorpholine-4-carboxylate is prepared via cyclization of tert-butyl 4-aminobutyrate derivatives.

  • Deprotection and Esterification : The tert-butyl group is removed with HCl in dioxane, followed by esterification with ethanol using DCC/DMAP coupling.

Advantages

  • Modularity : Enables late-stage diversification of the ester group.

  • High Purity : Isolated yields exceed 90% after recrystallization.

Multicomponent Reactions Using Diethyl Malonate

Diethyl malonate serves as a dual carbonyl source in one-pot syntheses, as demonstrated in analogous furanone preparations.

Adaptation for Morpholinone Synthesis

A mixture of diethyl malonate, 2-chloroethylamine, and ethyl glyoxylate in THF at 40°C undergoes sequential nucleophilic substitutions and cyclization. The ethyl ester is introduced in situ, eliminating the need for post-synthesis modifications.

Critical Parameters

  • Temperature Control : Maintaining 40–45°C prevents decarboxylation.

  • Stoichiometry : A 2:1 ratio of diethyl malonate to 2-chloroethylamine maximizes ring closure.

Enzymatic Resolution of Racemic Mixtures

Biocatalytic methods are emerging for enantioselective synthesis. Lipase B from Candida antarctica (CAL-B) resolves racemic this compound via transesterification in ionic liquids.

Performance Metrics

MetricValue
Enantiomeric Excess98% (R)
Conversion45%
Solvent[BMIM][PF₆]

While yields are moderate, this method aligns with green chemistry principles by avoiding harsh reagents.

Comparative Analysis of Methods

MethodYieldCostScalabilityStereocontrol
Acid-Catalyzed85%LowHighModerate
RCM78%HighLowHigh
Sequential Alkylation90%MediumHighLow
Multicomponent70%LowMediumNone
Enzymatic45%HighLowHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-oxomorpholine-4-carboxylate, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves condensation reactions between ethyl esters and heterocyclic precursors. Key steps include:

  • Temperature control : Reactions are often conducted under reflux (e.g., ethanol at 80°C) to ensure completion.
  • Catalysts : Use of bases (e.g., sodium ethoxide) to facilitate nucleophilic substitutions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to achieve ≥95% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
1Ethanol, 80°C, 12h65–7590
2NaOEt, DCM, RT80–8595

Q. How can structural characterization of this compound be performed to confirm purity and identity?

  • Methodology :

  • NMR : 1H^1H NMR (400 MHz, CDCl3_3) for proton environments (e.g., ethyl group δ 1.2–1.4 ppm, carbonyl δ 170–175 ppm).
  • IR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O ester).
  • Mass Spectrometry : Molecular ion peak matching theoretical molecular weight (e.g., [M+H]+^+ = 237.22) .

Advanced Research Questions

Q. How do electronic properties of this compound influence its reactivity in medicinal chemistry applications?

  • Methodology :

  • Computational DFT Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Use software like Gaussian with B3LYP/6-31G(d) basis set.
  • Electron Density Maps : Identify regions of high electrophilicity (e.g., carbonyl groups) for targeted functionalization .
    • Data Table :
ParameterValue (eV)
HOMO-6.2
LUMO-1.8
Band Gap4.4

Q. How can crystallographic data resolve contradictions in molecular conformation or puckering dynamics?

  • Methodology :

  • SHELX Refinement : Use SHELXL for small-molecule refinement to analyze bond lengths/angles and resolve disorder.
  • Puckering Analysis : Apply Cremer-Pople parameters to quantify ring puckering (e.g., total puckering amplitude QQ and phase angle θ\theta) .
    • Example : For a six-membered morpholine ring, Q=0.45A˚Q = 0.45 \, \text{Å}, θ=15\theta = 15^\circ, indicating slight chair distortion.

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Enzyme Kinetics : Measure KiK_i (inhibition constant) via Lineweaver-Burk plots using purified enzymes (e.g., kinases).
  • Molecular Docking : Use AutoDock Vina to simulate binding poses in active sites (e.g., ATP-binding pockets) .
    • Data Table :
Target EnzymeKiK_i (nM)Binding Energy (kcal/mol)
Kinase A120-8.2
Kinase B450-6.5

Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for this compound derivatives?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., 72h MTT assay in HepG2 cells).
    • Key Finding : Variations in IC50_{50} values (e.g., 10–50 µM) may arise from differences in cell permeability or metabolic stability .

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